molecular formula C17H19ClN2O4 B2875832 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795085-49-2

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2875832
CAS No.: 1795085-49-2
M. Wt: 350.8
InChI Key: NYQKQCZYJQYXRE-UHFFFAOYSA-N
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Description

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8. The purity is usually 95%.
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Biological Activity

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN2O4C_{20}H_{23}ClN_2O_4, with a molecular weight of approximately 390.9 g/mol. The structure includes a pyrrolidine ring and an azetidine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₄
Molecular Weight390.9 g/mol
CAS Number2034385-98-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and pyrrolidine rings, followed by the introduction of the chlorophenoxy and methylpropanoyl groups. Detailed synthetic routes can be found in various chemical literature sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, similar compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at specific phases (S and G2/M) .

Case Study:
In a comparative study, derivatives with similar structural motifs demonstrated varying degrees of cytotoxicity. For example:

  • Compound A (IC50 = 0.28 µg/mL against MCF-7)
  • Compound B (IC50 = 9.6 µM against HL-60)

These results suggest that modifications on the core structure significantly influence biological activity .

The proposed mechanism for anticancer activity includes:

  • Induction of Apoptosis: Increased expression of pro-apoptotic factors (Bax) and decreased expression of anti-apoptotic factors (Bcl-2).
  • Cell Cycle Arrest: Compounds induce cell cycle arrest at G2/M phase, preventing cancer cells from proliferating.

Additional Biological Activities

Aside from anticancer properties, compounds with similar structures have been investigated for:

  • Anti-inflammatory Effects: Potential inhibition of inflammatory pathways.
  • Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.

Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

  • Cytotoxicity Studies:
    • In vitro assays showed significant cytotoxicity against various cancer cell lines.
    • Selectivity towards cancerous cells over normal cells was noted.
  • In Vivo Studies:
    • Animal models demonstrated the ability of these compounds to target tumor cells effectively, suggesting potential for therapeutic applications .
  • Structure-Activity Relationship (SAR):
    • Modifications on the chlorophenoxy or azetidine moieties can enhance or diminish biological activity, highlighting the importance of structural features in drug design .

Properties

IUPAC Name

1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-17(2,24-13-5-3-11(18)4-6-13)16(23)19-9-12(10-19)20-14(21)7-8-15(20)22/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKQCZYJQYXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)N2C(=O)CCC2=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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